N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (DMFOTC) is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both furan and oxadiazole rings, which are known to have various biological activities. DMFOTC has been synthesized using different methods and has shown promising results in various scientific studies.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide, has been determined, revealing stabilization through various hydrogen bonds and π···π interactions, highlighting the potential for detailed structural analysis in drug design and material science (Sharma et al., 2016).
Synthesis and Biological Activities
- Novel compounds derived from visnaginone and khellinone have shown anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
- The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive activity have been studied, indicating possible use in pain management (Shipilovskikh et al., 2020).
Chemical Characterisation and Applications
- Microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties has been explored, with investigations into their biological activities, suggesting applications in developing new antibiotics (Başoğlu et al., 2013).
- The development of metal-organic frameworks with sensing activities and magnetic properties, using methyl-substituted thieno[2,3-b]thiophene dicarboxylate, showcases the potential for creating materials with specific electronic or magnetic characteristics (Wang et al., 2016).
properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-6-9(8(2)18-7)12-15-16-13(19-12)14-11(17)10-4-3-5-20-10/h3-6H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFMEBVSQMXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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